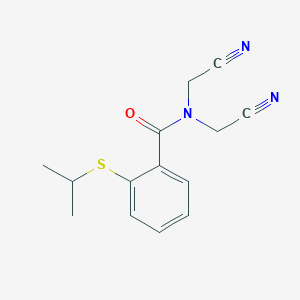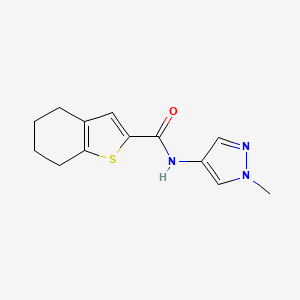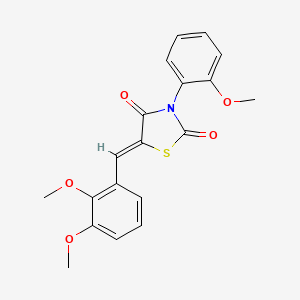
9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone
Vue d'ensemble
Description
9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone is a useful research compound. Its molecular formula is C25H29NO3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.21474379 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic Oxygenation
The compound demonstrates significant potential in the realm of photocatalytic oxygenation, where it has been studied for its ability to facilitate oxygenation reactions with dioxygen via selective radical coupling. This property is particularly valuable for synthesizing oxygenated organic compounds, which are important in various chemical syntheses and industrial applications. The use of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst in such reactions showcases the compound's utility in enhancing photocatalytic processes under visible light irradiation, leading to the formation of oxygenation products like dimethylepidioxyanthracene from anthracenes and olefins. This demonstrates the compound's role in advancing photocatalytic methods for environmental and synthetic organic chemistry applications (Kotani, Ohkubo, & Fukuzumi, 2004).
Larvicidal Activity
In addition to its photocatalytic applications, derivatives of this compound have been explored for their biological activities, such as larvicidal effects against mosquito species. The synthesis of acridine-3-carboxylate derivatives and their evaluation against larval stages of disease vectors like Anopheles stephensi reveal the compound's potential in contributing to the development of new larvicidal agents. This application is crucial for controlling vector-borne diseases and highlights the compound's relevance in medicinal chemistry and public health (Bharathi, Roopan, Rahuman, & Rajakumar, 2014).
Acetylcholinesterase Inhibitors
The compound's framework serves as a foundation for developing acetylcholinesterase inhibitors, which are pivotal in treating neurodegenerative disorders such as Alzheimer's disease. The synthesis of novel tacrine-tetrahydroisoquinoline hybrids by employing click chemistry methods illustrates the compound's adaptability in generating therapeutically relevant molecules. These inhibitors offer a promising avenue for enhancing cognitive functions in Alzheimer's patients, showcasing the compound's versatility in drug discovery and pharmaceutical chemistry (Ming, 2011).
DNA-Protein Crosslinking
Moreover, the compound's structure facilitates the synthesis of cleavable nucleic acid-protein crosslinking reagents, paving the way for novel methods in studying nucleic acid-protein interactions. These crosslinking agents enable the reversible association of DNA and proteins, offering valuable tools for molecular biology research and biotechnological applications. This application underscores the compound's contribution to understanding biological processes and developing new biotechnological methodologies (Olomucki, Jerram, Parfait, Bollen, & Gros, 1981).
Propriétés
IUPAC Name |
9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-6-15-7-9-16(10-8-15)23-17-11-21(28-4)22(29-5)12-18(17)26-19-13-25(2,3)14-20(27)24(19)23/h7-12,23,26H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHVMZLOZTLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)



![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)

![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-cyclohexyl-2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4620704.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)
